molecular formula C8H9N3S B12816666 4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol

4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol

Cat. No.: B12816666
M. Wt: 179.24 g/mol
InChI Key: RUYNQOAEVSKCDM-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol: is a heterocyclic compound with a fascinating structure. Let’s break it down:

    Chemical Formula: CHNS

    Molecular Weight: 164.23 g/mol

This compound belongs to the imidazole family, which is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazoles play essential roles in various natural products, including histidine, purine, and DNA structures. They also serve as key intermediates in drug development .

Preparation Methods

Synthesis Routes: Several synthetic methods exist for obtaining 4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol. One common approach involves the reaction of 2-methylbenzimidazole with thionyl chloride (SOCl2) to form the corresponding 6-chloro derivative. Subsequent treatment with ammonia or an amine yields the desired compound.

Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and safety considerations are crucial in industrial processes.

Chemical Reactions Analysis

Reactivity: 4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions at the sulfur atom are common.

    Reduction: Reduction of the imidazole ring can yield dihydroimidazoles.

Common Reagents and Conditions:
  • Thionyl Chloride (SOCl2) : Used for chlorination.
  • Ammonia or Amines : Employed for nucleophilic substitution.
  • Hydrogenation Catalysts : For reduction reactions.

Major Products: The specific products depend on the reaction conditions. For instance, reduction may yield 2-methylbenzimidazole, while substitution reactions can lead to various derivatives.

Scientific Research Applications

Chemistry and Biology:

  • Building Blocks : Researchers use this compound as a building block for more complex molecules.
  • Metal Chelation : Its thiol group allows for metal coordination, making it useful in bioinorganic chemistry.
Medicine and Industry:
  • Antibacterial Agents : Some derivatives exhibit antibacterial activity.
  • Antioxidants : Thiol-containing compounds often act as antioxidants.
  • Drug Development : Scientists explore its potential in drug design.

Mechanism of Action

The exact mechanism remains context-dependent. the thiol group’s reactivity and metal-binding ability likely contribute to its effects.

Comparison with Similar Compounds

While 4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol is unique, similar compounds include other imidazoles like 2-methylbenzimidazole and 1H-benzimidazole-6-thiol.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

7-amino-2-methyl-3H-benzimidazole-5-thiol

InChI

InChI=1S/C8H9N3S/c1-4-10-7-3-5(12)2-6(9)8(7)11-4/h2-3,12H,9H2,1H3,(H,10,11)

InChI Key

RUYNQOAEVSKCDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1)S)N

Origin of Product

United States

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